molecular formula C25H23FN4O5 B2474291 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide CAS No. 902921-24-8

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2474291
CAS No.: 902921-24-8
M. Wt: 478.48
InChI Key: SASDSUWGPBTRBT-UHFFFAOYSA-N
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Description

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3,4-dimethoxyphenylacetic acid with 2-fluoroaniline to form an intermediate, which is then cyclized to produce the pyrido[2,3-d]pyrimidine core. The final step involves the acylation of the core with acetic anhydride .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of nitro groups would yield amines .

Scientific Research Applications

2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O5/c1-34-20-10-9-16(14-21(20)35-2)11-13-29-24(32)17-6-5-12-27-23(17)30(25(29)33)15-22(31)28-19-8-4-3-7-18(19)26/h3-10,12,14H,11,13,15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASDSUWGPBTRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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